One study reports a scalable and facile synthetic process for N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a derivative of N-(Pyridin-4-yl)guanidine, with an unsymmetrical urea structure. [] The synthesis involves a three-step process starting with 4-aminopyridine and N,N′-carbonyldiimidazole: acylation, deprotection, and salt formation. This procedure yields the product in 53% overall yield with high purity. []
A study explored the reactivity of 4H-pyridin-1-ide anions, derived from N-(Pyridin-4-yl)methyl-substituted azomethines, with heterocumulenes. [] Reacting these anions with carbon dioxide yields 2-(pyridin-4-yl)acetate, demonstrating potential as a CO2 storage molecule due to its ability to release CO2 under specific conditions. [] Additionally, reacting the anions with isocyanates leads to the formation of five-membered heterocycles after hydrolysis and oxidation. []
Although not explicitly stated, one study suggests that the antiaggregant effect of N-(diaminomethylene)-2-(pyridin-3-yl)acetamide and N-(diaminomethylene)-2-(pyridin-4-yl)acetamide, both derivatives of N-(Pyridin-4-yl)guanidine, is linked to their antagonistic activity on α2B-adrenergic receptors. []
7.1. Anti-mitotic Agents: 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide, a derivative of N-(Pyridin-4-yl)guanidine, exhibited promising cytotoxic activity against three breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231). []
7.2. Antiallergic Agents: N-(Pyridin-4-yl)-(indol-3-yl)alkylamides, a class of compounds derived from N-(Pyridin-4-yl)guanidine, demonstrated potent antiallergic activity. [] Specifically, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide showed significantly higher potency than the reference antihistamine astemizole in inhibiting histamine release and cytokine production. []
7.3. Antimycobacterial Agents: A series of N-(pyridin-4-yl)salicylamides, derivatives of N-(Pyridin-4-yl)guanidine, showed promising antimycobacterial activity against Mycobacterium tuberculosis (TB) and Mycobacterium avium (A). [] Some compounds demonstrated superior activity compared to the standard drug isoniazid, highlighting their potential as novel anti-TB agents. []
7.4. Tau Pathology PET Tracers: Researchers identified N-(6-methylpyridin-2-yl)quinolin-2-amine as a potent binder to human Alzheimer's disease aggregated tau with modest selectivity versus aggregated β-amyloid (Aβ). [] This discovery emerged from a mini high-throughput screening of compounds structurally similar to known tau aggregate binders, suggesting potential applications of N-(Pyridin-4-yl)guanidine derivatives as PET tracers for Alzheimer's disease. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6